4,4'-Azoxyanisole

Catalog No.
S3720483
CAS No.
51437-65-1
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Azoxyanisole

CAS Number

51437-65-1

Product Name

4,4'-Azoxyanisole

IUPAC Name

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3

InChI Key

KAEZRSFWWCTVNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)

Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

The exact mass of the compound 4,4'-Azoxyanisole is 258.10044231 g/mol and the complexity rating of the compound is 293. The solubility of this chemical has been described as less than 1 mg/mL at 70.7° F (NTP, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['694092', '7959']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Historical Significance in Liquid Crystal Discovery

PAA holds the distinction of being one of the first discovered liquid crystals Wikipedia: . Its ability to transition from a solid crystal to a liquid crystal phase at relatively low temperatures (around 118 °C) made it a crucial material in early studies of liquid crystal behavior [Shao & Zerda, 1998]. PAA's simple molecular structure and ease of preparation further contributed to its widespread use in early liquid crystal research Wikipedia: .

Understanding Liquid Crystal Phases

PAA exhibits a nematic liquid crystal phase, a specific state where elongated molecules exhibit a degree of directional order despite remaining fluid Wikipedia: . Research on PAA has been instrumental in understanding the properties and behavior of nematic phases, which are crucial for many liquid crystal display technologies [Shao & Zerda, 1998].

4,4'-Azoxyanisole, also known as para-azoxyanisole, is an organic compound with the chemical formula C₁₄H₁₄N₂O₃. It is characterized by its azo linkage (N=N) connecting two methoxy-substituted aromatic rings (anisole) at the para position. This compound appears as a white crystalline powder at room temperature and transitions into a liquid crystal state upon heating, showcasing properties that are valuable in various technological applications, particularly in liquid crystal displays .

  • Decomposition: At elevated temperatures, it decomposes into smaller aromatic molecules. The exact pathways of this decomposition are not fully understood but are believed to involve breaking the azo bond.
  • Reduction: The azo group can be reduced to form amines, such as through reactions with reducing agents like iron in sulfuric acid .
  • Nitration: The methoxy groups can be nitrated under specific conditions, leading to the formation of nitro derivatives.

Currently, 4,4'-Azoxyanisole does not exhibit any known biological function or therapeutic application. Its significance lies primarily in its physical properties rather than biological activity. Research has focused on its role as a model system for studying liquid crystal properties rather than any pharmacological effects .

The synthesis of 4,4'-Azoxyanisole can be achieved through several methods, with one common pathway involving:

  • Nitration of Anisole:
    • Anisole reacts with nitric acid to produce p-nitroanisole.
    • Reaction:
      C6H5OCH3+HNO3C6H4NO2OCH3+H2O\text{C}_6\text{H}_5\text{OCH}_3+\text{HNO}_3\rightarrow \text{C}_6\text{H}_4\text{NO}_2\text{OCH}_3+\text{H}_2\text{O}
  • Reduction:
    • p-Nitroanisole is then reduced to p-aminophenol using iron and sulfuric acid.
    • Reaction:
      C6H4NO2OCH3+Fe/H2SO4C6H4NH2OCH3\text{C}_6\text{H}_4\text{NO}_2\text{OCH}_3+\text{Fe}/\text{H}_2\text{SO}_4\rightarrow \text{C}_6\text{H}_4\text{NH}_2\text{OCH}_3
  • Azo Coupling:
    • Two moles of p-aminophenol are then reacted with copper sulfate to yield 4,4'-Azoxyanisole.
    • Reaction:
      2C6H4NH2OCH3+CuSO4C14H14N2O3+Cu+2H2SO4+2H2O2\text{C}_6\text{H}_4\text{NH}_2\text{OCH}_3+\text{CuSO}_4\rightarrow \text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3+\text{Cu}+2\text{H}_2\text{SO}_4+2\text{H}_2\text{O}

4,4'-Azoxyanisole is primarily utilized in the field of liquid crystals:

  • Liquid Crystal Displays: As one of the first known liquid crystals, it plays a crucial role in the development of display technologies.
  • Model System for Research: Its well-defined phase transitions make it an ideal compound for studying fundamental properties of liquid crystals and their behavior under various conditions .

Research on interaction studies involving 4,4'-Azoxyanisole mainly focuses on its behavior within liquid crystal systems rather than biological interactions. Its interactions with other compounds can influence the alignment and stability of liquid crystal phases, which is critical for optimizing display technologies .

Several compounds share structural similarities with 4,4'-Azoxyanisole. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-AzoxyanisoleC₁₄H₁₄N₂O₃Similar azo linkage; used in liquid crystals
4,4'-DimethoxyazoxybenzeneC₁₄H₁₄N₂O₃Contains two methoxy groups; enhances solubility
p,p'-AzoxydianisoleC₁₄H₁₄N₂O₃Azo compound with similar properties
1,2-Bis(4-methoxyphenyl)diazeneC₂₀H₂₂N₂O₂Different structure but related in application
p-AzoxydianisoleC₁₄H₁₄N₂O₃Azo compound with applications in dyes

Uniqueness

What sets 4,4'-Azoxyanisole apart from these similar compounds is its specific structural configuration that facilitates its unique phase transitions and stability as a liquid crystal. Its historical significance as one of the first readily prepared liquid crystals further emphasizes its unique position in material science and technology .

Physical Description

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992)

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

258.10044231 g/mol

Monoisotopic Mass

258.10044231 g/mol

Heavy Atom Count

19

Density

1.1711 at 239 °F (NTP, 1992)

Melting Point

244 to 250 °F (NTP, 1992)
127.0 °C

UNII

ARL9G43P7E
4XSB9A1I17

Wikipedia

(Z)-4,4'-dimethoxyazoxybenzene

General Manufacturing Information

Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide: ACTIVE

Dates

Last modified: 07-27-2023

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